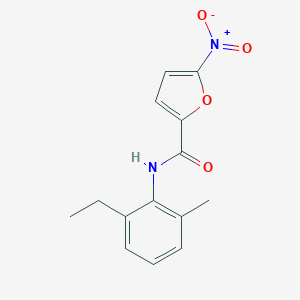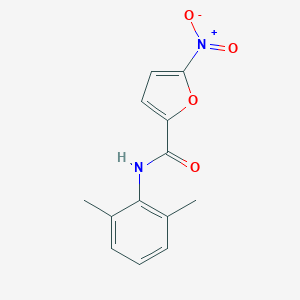![molecular formula C26H23N3O2 B251988 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide](/img/structure/B251988.png)
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide is a chemical compound that has been of interest to the scientific community due to its potential applications in research. This compound is also known as PAC-1 and has been shown to have promising anti-cancer properties.
科学的研究の応用
PAC-1 has been shown to have potential applications in cancer research. Specifically, it has been found to induce apoptosis in cancer cells through the activation of procaspase-3. This mechanism of action has been studied in various types of cancer cells, including glioblastoma, melanoma, and leukemia. Additionally, PAC-1 has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
作用機序
The mechanism of action of PAC-1 involves the activation of procaspase-3, which is a pro-apoptotic protein. PAC-1 binds to procaspase-3 and induces its activation, leading to the initiation of the caspase cascade and subsequent apoptosis. This mechanism has been studied extensively in cancer cells and has been shown to be specific to cancer cells, sparing normal cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to have specific effects on cancer cells, inducing apoptosis and sensitizing them to chemotherapy and radiation therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
実験室実験の利点と制限
One advantage of PAC-1 is its specificity to cancer cells, making it a potentially targeted therapy. Additionally, PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, one limitation of PAC-1 is its low yield in synthesis, which can make it difficult to obtain large quantities for research purposes.
将来の方向性
There are several future directions for research involving PAC-1. One area of interest is the development of more efficient synthesis methods to increase the yield of PAC-1. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its effects on normal cells. Furthermore, the potential applications of PAC-1 in combination with other therapies, such as immunotherapy, should be explored. Finally, the potential use of PAC-1 in clinical trials for cancer treatment should be investigated.
Conclusion:
In conclusion, 2-phenyl-N-{2-[(phenylacetyl)amino]ethyl}quinoline-4-carboxamide, or PAC-1, is a chemical compound with potential applications in cancer research. Its mechanism of action involves the activation of procaspase-3, leading to the initiation of the caspase cascade and subsequent apoptosis. PAC-1 has been shown to have minimal toxicity to normal cells, making it a potentially safe therapy. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1 and its potential applications in clinical trials.
合成法
The synthesis of PAC-1 involves a multi-step process that begins with the reaction of 2-phenylquinoline-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(2-aminoethyl)-N-phenylacetamide to produce PAC-1. The yield of this reaction is typically around 50%.
特性
分子式 |
C26H23N3O2 |
|---|---|
分子量 |
409.5 g/mol |
IUPAC名 |
2-phenyl-N-[2-[(2-phenylacetyl)amino]ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O2/c30-25(17-19-9-3-1-4-10-19)27-15-16-28-26(31)22-18-24(20-11-5-2-6-12-20)29-23-14-8-7-13-21(22)23/h1-14,18H,15-17H2,(H,27,30)(H,28,31) |
InChIキー |
JEVBZQRUBGOXGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)CC(=O)NCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251910.png)


![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251920.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)


![N-{3-[(3-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251980.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)
![N-{3-[(4-fluorobenzoyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251987.png)